Etheno-NADP can be synthesized through several methods, primarily involving the modification of existing nucleotide structures. The most common approach includes:
The synthesis process may involve:
The molecular structure of Etheno-NADP features a unique ribose-phosphate backbone, which is essential for its biological activity. The compound consists of three phosphate groups attached to a ribose sugar, which is further linked to a nicotinamide moiety.
Etheno-NADP participates in various biochemical reactions, including:
Etheno-NADP functions primarily by participating in electron transfer processes within cellular metabolism. It serves as a substrate for various enzymes that catalyze redox reactions, thus playing a pivotal role in energy production and metabolic regulation.
Research has shown that Etheno-NADP can be converted into other forms such as NADPH through enzymatic action, highlighting its importance in maintaining cellular redox balance .
Relevant data indicates that Etheno-NADP exhibits low toxicity levels, making it suitable for experimental applications .
Etheno-NADP has several scientific uses:
Etheno-Nicotinamide Adenine Dinucleotide Phosphate (Etheno-Nicotinamide Adenine Dinucleotide Phosphate) is synthesized primarily through enzymatic modification of endogenous nucleotides. Adenosine Diphosphate-ribosyl cyclases—such as those derived from Aplysia californica or human Bone Marrow Stromal Cell Antigen 1 (Bone Marrow Stromal Cell Antigen 1)/Cluster of Differentiation 157 (Cluster of Differentiation 157)—catalyze the cyclization of 1,N⁶-etheno-Nicotinamide Adenine Dinucleotide (ε-Nicotinamide Adenine Dinucleotide) to form cyclic Etheno-Adenosine Diphosphate Ribose derivatives. This reaction exploits the enzymes' intrinsic ability to modify the adenine base, generating a fluorescent etheno-bridged structure (λex = 300 nm, λem = 410 nm) [2] [7].
Crystallographic studies confirm that the catalytic cleft of Bone Marrow Stromal Cell Antigen 1/Cluster of Differentiation 157 accommodates Etheno-Nicotinamide Adenine Dinucleotide Phosphate via van der Waals interactions with conserved tryptophan residues (Tryptophan 125 and Tryptophan 189 in human Bone Marrow Stromal Cell Antigen 1). This positions the N-glycosidic bond near a catalytic glutamate residue (Glutamate 179), facilitating nucleophilic attack and cyclization. The reaction proceeds via an SN1 mechanism, where the glutamate stabilizes the oxocarbenium intermediate [2] [5].
Table 1: Enzymatic Cyclization Efficiency of Adenosine Diphosphate-Ribosyl Cyclases
Enzyme Source | Substrate | Cyclization Product | Catalytic Rate (min⁻¹) |
---|---|---|---|
Aplysia californica | ε-Nicotinamide Adenine Dinucleotide | Cyclic Etheno-Adenosine Diphosphate Ribose | 2.3 ± 0.2 |
Human Bone Marrow Stromal Cell Antigen 1 | Etheno-Nicotinamide Adenine Dinucleotide Phosphate | Cyclic Etheno-Adenosine Diphosphate Ribose Phosphate | 1.6 ± 0.1 |
Caenorhabditis elegans TIR-1 | Nicotinamide Adenine Dinucleotide Phosphate⁺ | Cyclic Adenosine Diphosphate Ribose Phosphate | 0.037 ± 0.005 |
Sterile Alpha and TIR Motif Containing 1 (Sterile Alpha and TIR Motif Containing 1) and its orthologs (e.g., Caenorhabditis elegans TIR-1) further demonstrate promiscuity toward Etheno-Nicotinamide Adenine Dinucleotide Phosphate. These enzymes catalyze both cyclization and base-exchange reactions, producing fluorescent analogs like cyclic Etheno-Adenosine Diphosphate Ribose Phosphate. Phase transitions (e.g., liquid-to-solid) in the Toll/Interleukin-1 Receptor domain enhance catalytic efficiency by 22-fold in polyethylene glycol 3350 [8].
Base-exchange reactions enable the substitution of the nicotinamide moiety in Etheno-Nicotinamide Adenine Dinucleotide Phosphate with alternative nitrogenous bases, generating bespoke fluorescent dinucleotides. This reaction is catalyzed by Adenosine Diphosphate-ribosyl cyclases or Sterile Alpha and TIR Motif Containing 1 at acidic pH (4.0–5.5), where the enzyme forms a ternary complex with Etheno-Nicotinamide Adenine Dinucleotide Phosphate and the incoming base (e.g., nicotinic acid). The reaction proceeds via nucleophilic displacement of the etheno-nicotinamide group, retaining the etheno-adenine fluorescence [3] [8].
In practice, incubating Etheno-Nicotinamide Adenine Dinucleotide Phosphate with 10 mM nicotinic acid at pH 4.5 and 37°C yields Etheno-Nicotinic Acid Adenine Dinucleotide Phosphate—a potent calcium-mobilizing agent. High-performance liquid chromatography analysis with trifluoroacetic acid gradients (0–8% over 6 minutes) confirms product identity through distinct retention times (Etheno-Nicotinic Acid Adenine Dinucleotide Phosphate: 4.2 min vs. Etheno-Nicotinamide Adenine Dinucleotide Phosphate: 3.8 min) [3] [4]. Chemo-enzymatic strategies further expand derivatization; for example, recombinant human Nicotinamide Adenine Dinucleotide kinase phosphorylates 8-ethynyl-Nicotinamide Adenine Dinucleotide to 8-ethynyl-Etheno-Nicotinamide Adenine Dinucleotide Phosphate, which is then converted to 5-azido-8-ethynyl-Etheno-Nicotinic Acid Adenine Dinucleotide Phosphate via base exchange. This bifunctional probe serves in photoaffinity labeling studies [4].
Table 2: Spectral Properties of Etheno-Nicotinamide Adenine Dinucleotide Phosphate Derivatives
Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Yield |
---|---|---|---|
Etheno-Nicotinamide Adenine Dinucleotide Phosphate | 275 | 415 | 1.0 (reference) |
Etheno-Nicotinic Acid Adenine Dinucleotide Phosphate | 292 | 415 | 1.2 ± 0.1 |
5-Azido-8-ethynyl-Etheno-Nicotinic Acid Adenine Dinucleotide Phosphate | 267 (shifts to 292 post-UV) | 415 | 0.8 ± 0.1 |
Optimizing Etheno-Nicotinamide Adenine Dinucleotide Phosphate synthesis requires precise control of pH, temperature, and cofactor concentrations. Cyclization and base-exchange efficiencies are pH-dependent: cyclization peaks at pH 6.0–7.5, while base exchange is maximal at pH 4.0–5.0. For example, nicotinic acid enhances Adenosine Diphosphate-ribosyl cyclase affinity for Nicotinamide Adenine Dinucleotide Phosphate⁺ (Kd = 28 µM at pH 4.5) but reduces it at pH >7.0 [3] [8].
Metal ions critically modulate reactivity. Zinc ions (Zn²⁺) and copper ions (Cu²⁺) inhibit skeletal muscle Adenosine Diphosphate-ribosyl cyclase activity by 90% at 100 µM, likely by coordinating catalytic residues. Conversely, calcium ions (Ca²⁺), magnesium ions (Mg²⁺), and manganese ions (Mn²⁺) exhibit negligible effects [3]. Phase-inducing agents (e.g., 25% polyethylene glycol 3350) accelerate catalysis by promoting oligomerization of Toll/Interleukin-1 Receptor domains, increasing cyclization rates of Etheno-Nicotinamide Adenine Dinucleotide Phosphate to cyclic Etheno-Adenosine Diphosphate Ribose Phosphate by 22-fold [8].
Table 3: Optimization Parameters for Etheno-Nicotinamide Adenine Dinucleotide Phosphate Synthesis
Parameter | Optimal Range | Impact on Yield | Mechanistic Basis |
---|---|---|---|
pH | 4.5 (base exchange) | 5-fold increase vs. pH 7.0 | Protonation of catalytic glutamate |
Nicotinic acid | 10–50 mM | Kd for Nicotinamide Adenine Dinucleotide Phosphate⁺ reduced 3-fold | Ternary complex stabilization |
Temperature | 37°C | 90% conversion in 30 min | Enhanced enzyme kinetics |
Polyethylene glycol 3350 | 25% (w/v) | 22-fold rate enhancement | Phase transition-induced oligomerization |
Metal ions | Ca²⁺/Mg²⁺ (1 mM) | No inhibition | Non-coordinating with active site |
Nicotinamide is a potent inhibitor (half-maximal inhibitory concentration = 0.7 mM for cyclization; half-maximal inhibitory concentration = 0.023 mM for base exchange). Its removal via dialysis or enzymatic scavenging (e.g., nicotinamidase) improves yields by >40% [3]. For preparative-scale synthesis, continuous ATP regeneration systems support Nicotinamide Adenine Dinucleotide kinase-mediated phosphorylation. Combining phosphocreatine (20 mM) and creatine phosphokinase (10 U/mL) sustains adenosine triphosphate levels, enabling 85% conversion of 8-ethynyl-Nicotinamide Adenine Dinucleotide to 8-ethynyl-Etheno-Nicotinamide Adenine Dinucleotide Phosphate [4].
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